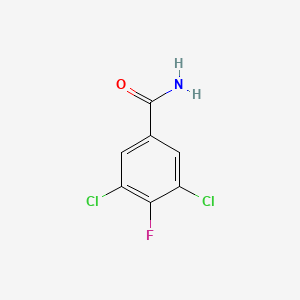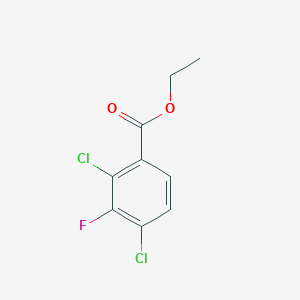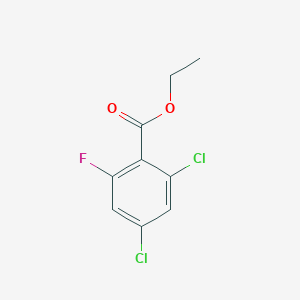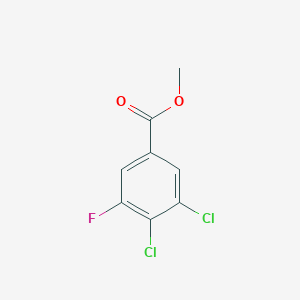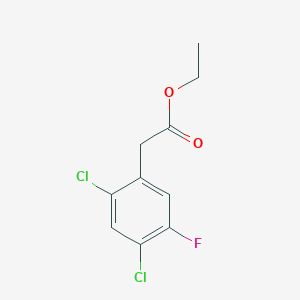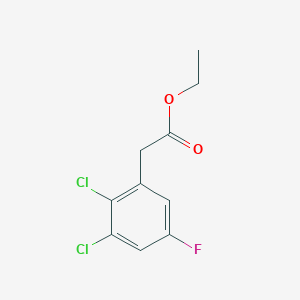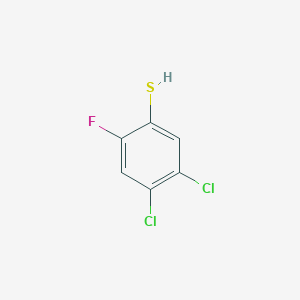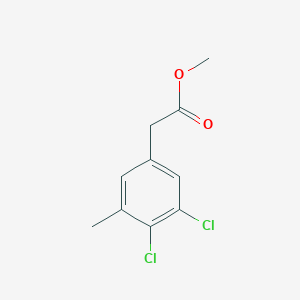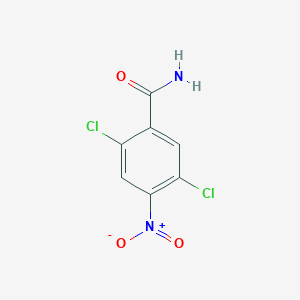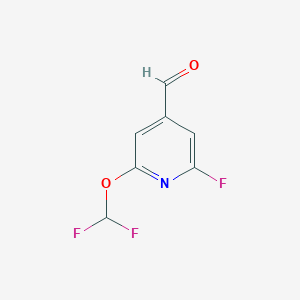
Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate
Übersicht
Beschreibung
“Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate” is a chemical compound with the empirical formula C14H14O3N1Br1 . It is a solid substance . The molecular weight of this compound is 324.17 g/mol .
Molecular Structure Analysis
The molecular structure of “Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate” consists of 14 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 bromine atom . The InChI representation of the molecule isInChI=1S/C14H14BrNO3/c1-8(2)16-6-9(7-17)12-10(14(18)19-3)4-5-11(15)13(12)16/h4-8H,1-3H3 . The canonical SMILES representation is CC(C)N1C=C(C2=C(C=CC(=C21)Br)C(=O)OC)C=O . Physical And Chemical Properties Analysis
“Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate” is a solid substance . It has a molecular weight of 324.17 g/mol . The compound has a computed XLogP3-AA value of 2.7 , which is a measure of its lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 323.01571 g/mol . The topological polar surface area of the compound is 48.3 Ų . The compound has a complexity of 361 .Wissenschaftliche Forschungsanwendungen
Precursor for Synthesis of Heterocycles : The bromination of related methyl group compounds, such as 3-aryl-5-methyl-isoxazole-4-carboxylate, has been explored to obtain products like 3-aryl-5-formyl-isoxazole-4-carboxylate. These products serve as substrates for synthesizing isoxazole-fused heterocycles, indicating the potential of related brominated indoles in organic synthesis (Roy, Rajaraman, & Batra, 2004).
Synthesis of Photochromic Compounds : Studies involving the condensation of halogenated quinolines with indolines highlight the use of brominated indoles in creating new photochromic compounds, potentially useful in materials science and optical applications (Voloshin et al., 2008).
Development of CCR5 Antagonists : Methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, a structurally similar compound, has been synthesized as part of the process in developing orally active CCR5 antagonists, suggesting the potential use of such brominated indoles in drug discovery (Ikemoto et al., 2005).
Antibacterial Properties : Chemical investigation of brominated tryptophan derivatives from sponges yielded compounds like 6-bromo-1H-indole-3-carboxylic acid methyl ester, which showed inhibitory effects against Staphylococcus epidermidis, indicating potential antibacterial applications (Segraves & Crews, 2005).
Advanced Synthetic Chemistry : The synthesis of 1-methyl-1H-indole-3-carboxylates using copper-mediated reactions demonstrates the versatility of brominated indoles in advanced synthetic chemistry, particularly in the creation of complex organic molecules (Akbari & Faryabi, 2023).
Eigenschaften
IUPAC Name |
methyl 7-bromo-3-formyl-1-propan-2-ylindole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-8(2)16-6-9(7-17)12-10(14(18)19-3)4-5-11(15)13(12)16/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHHGQNZJZJQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=CC(=C21)Br)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



